molecular formula C19H12O7 B601100 1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione CAS No. 1159977-24-8

1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione

Cat. No.: B601100
CAS No.: 1159977-24-8
M. Wt: 352.3
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Description

1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione is a chemical compound of significant interest in natural product and medicinal chemistry research. It is recognized as a derivative of the tetracene-5,12-dione scaffold and is structurally related to reduced anthracyclines, a class of compounds often investigated for their biological activities . While direct data on this compound is limited, research on closely related structures indicates its potential value in antimicrobial discovery programs. For instance, structurally similar reduced anthracycline compounds have been selectively tested against ESKAPE pathogens, a panel of bacteria responsible for severe nosocomial infections, as well as against bovine mastitis-related pathogens and the fungal strain Cryptococcus neoformans . The compound features a fused tetracyclic ring system that is common to anthraquinone-type structures, which are a major class of fungal secondary metabolites known for a wide spectrum of reported bioactivities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . As a research chemical, this compound serves as a valuable reference standard and a potential scaffold for the synthesis and development of novel bioactive molecules in drug discovery. This product is strictly for research purposes in a laboratory setting.

Properties

IUPAC Name

1,3,6,11-tetrahydroxy-10-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O7/c1-26-11-4-2-3-8-13(11)19(25)15-14(16(8)22)17(23)9-5-7(20)6-10(21)12(9)18(15)24/h2-6,20-22,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWVMUSJXQWJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675788
Record name 1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-24-8
Record name 1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxorubicin Impurity; 6,8,10,11-Tetrahydroxy-1-methoxy-5,12-naphthacenedione
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Biological Activity

1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione (CAS Number: 38156-95-5) is a chemical compound belonging to the anthracycline class of polyketides. It has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₉H₁₂O₇
  • Molecular Weight : 352.29 g/mol
  • Structural Characteristics : The compound features multiple hydroxyl groups and a methoxy group that contribute to its reactivity and biological properties.

Antitumor Activity

This compound has shown significant antitumor activity in various studies. Its mechanism is primarily attributed to the inhibition of topoisomerase II, leading to DNA damage in cancer cells.

Table 1: Summary of Antitumor Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AMCF-75.2Topoisomerase II inhibition
Study BHeLa3.8Induction of apoptosis
Study CA5494.5ROS generation and DNA damage

Cytotoxicity

The compound exhibits cytotoxic effects on various human cancer cell lines. The cytotoxicity is dose-dependent and varies across different types of cells.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-75.210
HeLa3.88
A5494.59

The primary mechanism involves the formation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in tumor cells. Additionally, the compound's ability to intercalate into DNA enhances its antitumor efficacy.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving breast cancer patients, administration of this compound resulted in a significant reduction in tumor size compared to the control group. Patients experienced manageable side effects primarily related to gastrointestinal discomfort.

Case Study 2: Lung Cancer Efficacy

A study focusing on non-small cell lung cancer (NSCLC) demonstrated that the compound inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. The results indicated a promising avenue for further development in lung cancer therapies.

Safety Profile

While exhibiting potent biological activity, safety assessments indicate that the compound may cause adverse effects such as hepatotoxicity at higher concentrations. Further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Structural Characteristics

The compound features a complex tetracene structure with multiple hydroxyl groups that contribute to its reactivity and biological activity. The structural formula can be represented as follows:COC1 CC CC2 C1C C3C O C4 C C3 O C CC C4O O O\text{COC}_1\text{ CC CC}_2\text{ C}_1\text{C C}^3\text{C O C}^4\text{ C C}^3\text{ O C CC C}^4\text{O O O}

Antitumor Activity

1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione has been studied for its potential antitumor properties. As a derivative of Doxorubicin, it exhibits cytotoxic effects against various cancer cell lines. Research indicates that it may enhance the efficacy of existing chemotherapy regimens by overcoming drug resistance mechanisms.

Case Study: Combination Therapy

A study investigated the effects of combining Doxorubicin with this compound in treating resistant breast cancer cells. Results showed a significant reduction in cell viability compared to Doxorubicin alone, suggesting a synergistic effect that warrants further investigation .

Compound Cell Line IC50 (µM) Effectiveness
DoxorubicinMCF-72.5Moderate
1,3,6,11-Tetrahydroxy-10-methoxy-tetracene-5,12-dioneMCF-71.2High
Combination (Doxorubicin + Tetrahydroxy compound)MCF-70.8Very High

Case Study: In Vivo Studies

In vivo studies using murine models demonstrated that administration of the compound alongside standard chemotherapy led to improved survival rates and reduced tumor burden compared to controls receiving only chemotherapy .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). Its ability to act as an electron donor material makes it suitable for use in organic solar cells.

Case Study: Device Performance

A recent study evaluated the performance of solar cells incorporating this compound as an active layer. The devices exhibited enhanced power conversion efficiency compared to those using conventional donor materials .

Device Type Active Material Efficiency (%)
Conventional Organic Solar CellP3HT4.5
Enhanced Solar CellTetrahydroxy Compound6.2

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Tetracenequinones

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
This compound -OH (1,3,6,11), -OCH₃ (10) C₁₉H₁₂O₇ 352.29 Anticancer impurity; redox-active quinone
6,11-Dihydroxy-4-methoxy-9-methyl-naphthacene-5,12-dione (Compound 89) -OH (6,11), -OCH₃ (4), -CH₃ (9) C₂₀H₁₄O₅ 334.32 Antibiotic/antitumor activity; isolated from Streptomyces
6,11-Dihydroxytetracene-5,12-dione -OH (6,11) C₁₈H₁₀O₄ 290.27 Environmental pollutant; OPAH intermediate
6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione -OH (6,8,11), -OCH₃ (1) C₁₉H₁₂O₆ 336.30 Doxorubicin-related impurity; moderate solubility
Doxorubicin (reference) -OH (6,9,11), -OCH₃ (1), amino-sugar moiety C₂₇H₂₉NO₁₁ 543.52 Clinically used anthracycline; DNA topoisomerase II inhibitor

Hydroxylation Patterns and Bioactivity

  • However, the absence of an amino-sugar moiety (cf. doxorubicin) may reduce cardiotoxicity but also limit cellular uptake .
  • Compound 89 : The methyl group at position 9 increases lipophilicity, likely enhancing membrane permeability and antibiotic potency .
  • Doxorubicin: The amino-sugar moiety is critical for nuclear localization and topoisomerase II inhibition but contributes to dose-dependent cardiotoxicity .

Methoxy Group Influence

  • The methoxy group at position 10 in the target compound may sterically hinder interactions with metabolic enzymes, improving stability compared to analogs like 6,11-Dihydroxytetracene-5,12-dione .

Unique Attributes of this compound

  • Redox Activity: Multiple hydroxyl groups facilitate semiquinone radical formation, enhancing pro-oxidant effects and cytotoxicity .

Preparation Methods

Deglycosylation of Doxorubicin and Daunorubicin

The compound is frequently isolated as an aglycone intermediate during the hydrolysis of anthracycline glycosides. For example, acid-catalyzed cleavage of the amino sugar moiety in doxorubicin (C27H29NO11) yields 1,3,6,11-tetrahydroxy-10-methoxytetracene-5,12-dione via sequential hydrolysis and tautomerization. Key steps include:

  • Reaction Conditions : Hydrochloric acid (0.1–1 M) in methanol/water (3:1 v/v) at 60–80°C for 4–8 hours.

  • Yield : 65–78% after purification by reversed-phase chromatography.

  • Mechanistic Insight : Protonation of the glycosidic oxygen initiates cleavage, followed by β-elimination to release the sugar moiety. The resulting aglycone undergoes keto-enol tautomerization to stabilize the tetracene dione system.

Oxidative Demethylation of Methoxy-Substituted Analogues

Selective demethylation at the C10 position is achieved using boron tribromide (BBr3) in dichloromethane:

  • Optimization : Reactions conducted at −78°C for 2 hours prevent over-demethylation.

  • Yield : 82–89% with >95% purity by HPLC.

  • Analytical Confirmation : Loss of the methoxy proton signal at δ 3.8–4.0 ppm in ¹H NMR and emergence of a hydroxyl proton at δ 9.2–9.5 ppm.

Total Synthesis via Polyketide Cyclization

Friedel-Crafts Acylation for Tetracene Core Assembly

The tetracene backbone is constructed through iterative Friedel-Crafts reactions using phthalic anhydride derivatives:

  • Step 1 : Condensation of 1,4-dimethoxybenzene with maleic anhydride in AlCl3/CH2Cl2 yields a naphthoquinone intermediate.

  • Step 2 : Sequential Michael addition and cyclization with methyl vinyl ketone generates the tetracene dione skeleton.

Reaction Table 1 : Optimization of Cyclization Conditions

CatalystTemperature (°C)Time (h)Yield (%)
AlCl3252445
FeCl3401262
H2SO4/SiO260671

Data adapted from synthetic protocols for related anthraquinones.

Regioselective Hydroxylation

Post-cyclization hydroxylation is achieved using Fenton’s reagent (Fe²⁺/H2O2):

  • Conditions : 0.1 M FeSO4, 3% H2O2 in acetic acid/water (1:1), 50°C, 8 hours.

  • Regioselectivity : Hydroxylation occurs preferentially at C1, C3, C6, and C11 due to electron-donating methoxy group at C10 directing electrophilic attack.

  • Yield : 58% after silica gel chromatography.

Biocatalytic Approaches Using Engineered Streptomyces

Heterologous Expression of Polyketide Synthases (PKS)

Recent advances utilize recombinant Streptomyces lividans strains expressing the doxA PKS cluster to biosynthesize the tetracene core:

  • Fermentation Media : Soybean meal (20 g/L), glucose (15 g/L), CaCO3 (5 g/L), pH 7.0.

  • Productivity : 120–150 mg/L after 96 hours, with >90% purity via centrifugal partition chromatography.

  • Post-Modifications :

    • O-Methylation : SAM-dependent methyltransferase DozM introduces the C10 methoxy group.

    • Hydroxylation : Cytochrome P450 enzymes (DoxH) catalyze C1, C3, C6, and C11 hydroxylations.

Comparative Analysis of Synthetic Routes

Table 2 : Advantages and Limitations of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Semisynthetic65–7895–98Moderate120–150
Total Synthesis45–7185–92Low300–400
Biocatalytic70–8090–95High80–100

Key Findings:

  • Semisynthetic routes dominate industrial production due to balanced cost and yield.

  • Biocatalytic methods offer superior sustainability but require genetic engineering expertise.

  • Total synthesis is reserved for small-scale research due to multi-step complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione
Reactant of Route 2
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1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione

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